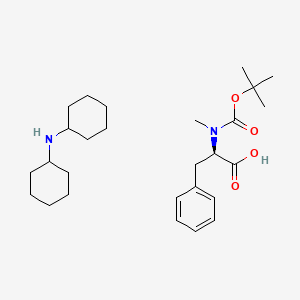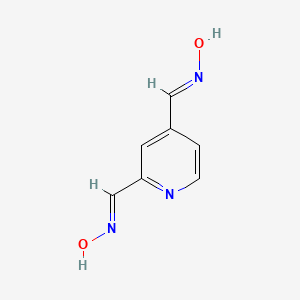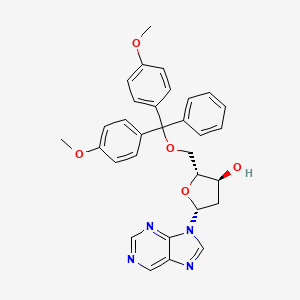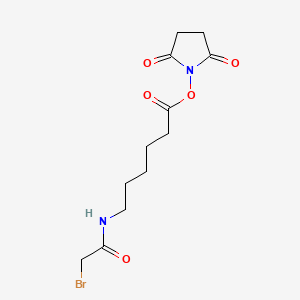
Boc-D-N-Me-Phe DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-N-Me-Phe DCHA, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a derivative of phenylalanine, an amino acid that is found in many proteins and is essential for human health . The compound is a dicyclohexylammonium salt, which means it is a salt that is formed when the compound is combined with dicyclohexylamine .
Synthesis Analysis
This compound is produced by a multistep synthesis process, which involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group . It is a standard building block for the introduction of phenylalanine amino-acid residues by Boc SPPS .Molecular Structure Analysis
The molecular formula of this compound is C27H44N2O4 . The compound has a molar mass of 460.65 g/mol .Chemical Reactions Analysis
This compound is used as a reagent in organic chemistry and as a building block in the synthesis of various amino acid derivatives .Physical and Chemical Properties Analysis
This compound is a powder with a white to slight yellow to beige color . It has a melting point of 174 - 177 °C . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Related Research Insights
Dynamic Combinatorial Chemistry : DCC is a method inspired by the evolution of living systems, finding applications in creating molecules with significant binding properties and providing synthetic routes to complex species. DCC's adaptability to external stimuli and its application in constructing intricate molecular architectures, such as catenanes or hydrogen-bonded nanotubes, highlight its potential in utilizing compounds like Boc-D-N-Me-Phe DCHA for targeted applications (Cougnon & Sanders, 2012).
Material Science Applications : In materials science, compounds with specific functional groups and properties, such as this compound, might be used in developing advanced materials. For instance, research on antifouling coatings and photocatalytic degradation highlights the role of specialized chemical compounds in enhancing material properties and environmental remediation applications (Mohan et al., 2015); (Wu et al., 2021).
Organic Synthesis Methodologies : The development of novel synthesis methodologies often involves the use of protective groups like Boc (tert-butyloxycarbonyl) and specialized reagents. Research focusing on the synthesis and functionalization of molecules could provide insights into the applications of this compound-like compounds in creating complex organic molecules with desired properties (Goossen & Döhring, 2004).
Direcciones Futuras
Boc-D-N-Me-Phe DCHA has numerous applications in the pharmaceutical industry, particularly in the synthesis of peptides . It has been found to be an effective precursor for the synthesis of various biologically active compounds, including protease inhibitors, antitumor agents, and antiviral agents .
Mecanismo De Acción
Target of Action
Boc-D-N-Me-Phe DCHA is a complex organic compound used in various industries such as pharmaceuticals, agrochemicals, and research laboratories . .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, methanol, and dmso , which could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended that the compound be stored at -20°C , indicating that temperature is an important factor for its stability
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFORGORUOHHLHW-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-[3-(aziridin-1-yl)butylcarbamoyloxy]oxiran-2-yl] N-[3-(aziridin-1-yl)butyl]carbamate;oxolane](/img/structure/B563969.png)




![11-Oxa-2,3-diazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B563977.png)
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol](/img/structure/B563979.png)
![[1,2]Oxazolo[5,4-F]indolizine](/img/structure/B563980.png)


![(2R,6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B563988.png)

